molecular formula C12H13F3N2O B13182488 6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one

6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one

Cat. No.: B13182488
M. Wt: 258.24 g/mol
InChI Key: DXEXLVYEQYRYIU-UHFFFAOYSA-N
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Description

6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a methyl group and a trifluoromethylphenyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one typically involves the reaction of 2-(trifluoromethyl)aniline with 6-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

6-methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one

InChI

InChI=1S/C12H13F3N2O/c1-7-6-16-10(11(18)17-7)8-4-2-3-5-9(8)12(13,14)15/h2-5,7,10,16H,6H2,1H3,(H,17,18)

InChI Key

DXEXLVYEQYRYIU-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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